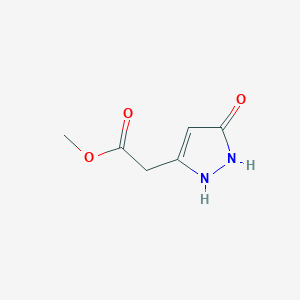
methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is an organic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a hydroxyl group and an ester functional group makes it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate typically involves the reaction of hydrazine derivatives with acetylenic ketones . One common method includes the cyclocondensation of 3-methyl-5-pyrazolone derivatives with aldehydes in the presence of a catalyst . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or acetic acid. Industrial production methods may utilize continuous flow reactors to optimize yield and purity.
化学反応の分析
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
科学的研究の応用
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate has several applications in scientific research:
作用機序
The mechanism of action of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in the malaria parasite . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of p53-mediated pathways .
類似化合物との比較
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate can be compared with other pyrazole derivatives, such as:
Methyl 2-(3-hydroxy-1H-pyrazol-4-yl)acetate: Similar in structure but with a different substitution pattern on the pyrazole ring, leading to variations in reactivity and biological activity.
Ethyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate: The ethyl ester variant, which may exhibit different solubility and reactivity properties compared to the methyl ester.
3-Methyl-1-phenyl-5-pyrazolone: A related compound used in the synthesis of bis(pyrazolyl)methanes and other heterocyclic compounds.
生物活性
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a hydroxyl group at the 3-position of the pyrazole ring and an acetate group at the 2-position, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by its unique arrangement of functional groups, enhancing its solubility and reactivity compared to other pyrazole derivatives. Its distinct hydroxyl and acetate functionalities may contribute to unique biological activities not observed in structurally similar compounds.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi.
Key Findings:
- Antibacterial Activity : this compound demonstrated notable antibacterial activity against strains such as E. coli and Staphylococcus aureus. In vitro assays indicated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antifungal Activity : The compound also showed antifungal effects against species like Candida albicans, with effective inhibition observed at concentrations lower than those required for traditional antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various experimental models. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Research Insights:
- Mechanism of Action : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In animal models, it significantly reduced carrageenan-induced paw edema, indicating strong anti-inflammatory activity .
- Comparative Efficacy : In comparative studies, this compound showed efficacy similar to indomethacin, a well-known anti-inflammatory drug .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Pyrazole derivatives are recognized for their potential in cancer therapy due to their ability to induce apoptosis and inhibit tumor growth.
Case Studies:
- Breast Cancer : In studies involving MDA-MB-231 breast cancer cells, the compound induced significant apoptotic effects at concentrations as low as 1 μM. It enhanced caspase activity, confirming its role as an apoptosis-inducing agent .
- Cell Cycle Arrest : Further investigations revealed that this compound can cause cell cycle arrest in the G2/M phase, leading to reduced proliferation rates in cancer cells .
Comparative Analysis of Related Compounds
The following table summarizes key features and biological activities of related pyrazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | Contains a carboxylate instead of acetate | Antimicrobial |
| Ethyl 2-(4-hydroxyphenyl)-1H-pyrazole | Substituted phenolic group | Anticancer |
| Methyl 4-(3-hydroxyphenyl)-1H-pyrazole | Similar hydroxyl substitution | Anti-inflammatory |
| Methyl 2-(5-methylpyrazol-3-yl)acetate | Methyl substitution at the pyrazole ring | Antimicrobial |
特性
CAS番号 |
58979-88-7 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC名 |
methyl 2-(5-oxo-1,2-dihydropyrazol-3-yl)acetate |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)3-4-2-5(9)8-7-4/h2H,3H2,1H3,(H2,7,8,9) |
InChIキー |
ILAOSMPTMZUXHD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=O)NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















